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Compound of Interest

Compound Name: 4-Amino-1-benzylpiperidin-2-one

Cat. No.: B1442157 Get Quote

The piperidine ring is one of the most ubiquitous scaffolds in clinically approved drugs, valued

for its favorable physicochemical properties, metabolic stability, and ability to present

substituents in a defined three-dimensional space.[1] The piperidin-2-one substructure, a six-

membered lactam, offers additional advantages:

Conformational Rigidity: The cyclic amide bond reduces the conformational flexibility

compared to an open-chain analogue, which can lead to higher binding affinity and selectivity

for a biological target by minimizing the entropic penalty of binding.

Hydrogen Bonding: The lactam functionality contains both a hydrogen bond acceptor (the

carbonyl oxygen) and, if unsubstituted on the nitrogen, a hydrogen bond donor. This allows

for critical interactions within protein binding sites.

Synthetic Tractability: Piperidinones are valuable intermediates for synthesizing a wide array

of more complex piperidines and other heterocyclic systems.[2]

The specific architecture of 4-amino-1-benzylpiperidin-2-one provides a unique combination

of features making it a highly valuable building block:

1-Benzyl Group: This group confers significant lipophilicity, which can be crucial for

membrane permeability and accessing binding pockets with hydrophobic character. The

aromatic ring can engage in favorable π-stacking or cation-π interactions with protein

residues.
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4-Amino Group: This primary amine is the key to synthetic utility. It serves as a nucleophilic

handle that can be readily modified through robust reactions such as amide bond formation,

sulfonylation, reductive amination, and urea formation, enabling the rapid generation of large

and diverse compound libraries.

Physicochemical Properties
Property Value

Molecular Formula C₁₂H₁₆N₂O

Molecular Weight 204.27 g/mol

IUPAC Name 4-amino-1-(phenylmethyl)piperidin-2-one

Core Scaffold Piperidin-2-one (δ-Valerolactam)

Key Functional Groups Primary Amine, Lactam, Benzyl Group

Synthesis Protocol: A Plausible Route
While multiple synthetic routes can be envisioned, a practical approach involves the

construction of a suitably substituted precursor that can be cyclized to form the lactam ring. The

following protocol is a representative method adapted from established organic chemistry

principles for synthesizing related structures.

Protocol 2.1: Multi-step Synthesis of 4-Amino-1-
benzylpiperidin-2-one
This protocol outlines a potential pathway starting from N-benzyl-4-piperidone, a commercially

available starting material.

Workflow Diagram:
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1. N-Benzyl-4-piperidone

2. Reductive Amination
(Boc-NH2, NaBH(OAc)3)

3. N-Boc-4-amino-1-benzylpiperidine

4. Ring Oxidation / Lactam Formation
(e.g., Ruthenium-catalyzed oxidation)

5. N-Boc-4-amino-1-benzylpiperidin-2-one

6. Boc Deprotection
(TFA or HCl)

7. 4-Amino-1-benzylpiperidin-2-one
(Target Molecule)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 4-amino-1-benzylpiperidin-2-one.

Step 1: Synthesis of N-tert-butoxycarbonyl-4-amino-1-benzylpiperidine (Intermediate C)

To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add tert-

butyl carbamate (1.2 eq).
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.

Causality: This is a mild reducing agent ideal for reductive amination, as it is less reactive

towards the ketone starting material than sodium borohydride.

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS

for the disappearance of the starting material.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate (NaHCO₃).

Extract the aqueous layer with dichloromethane (DCM, 3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the protected

amine.

Step 2: Synthesis of N-Boc-4-amino-1-benzylpiperidin-2-one (Intermediate E)

Scientific Rationale: The oxidation of an N-substituted piperidine to the corresponding lactam at

the C2 position is a challenging transformation that often requires specific catalytic systems.

This step is presented as a conceptual method, and optimization would be required.

Dissolve the protected amine from the previous step (1.0 eq) in a suitable solvent such as

acetonitrile.

Add a ruthenium-based catalyst (e.g., RuCl₂(PPh₃)₃) and a suitable oxidant.

Heat the reaction under an inert atmosphere and monitor for product formation.

Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent.

Purify via column chromatography to isolate the desired lactam.

Step 3: Deprotection to Yield 4-Amino-1-benzylpiperidin-2-one (Target G)

Dissolve the N-Boc protected lactam (1.0 eq) in DCM.
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Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C. Causality: TFA is a strong acid that

efficiently cleaves the acid-labile Boc protecting group.

Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC/LC-MS

indicates complete deprotection.

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual

acid.

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, which

can be further purified if necessary.

Applications in Medicinal Chemistry & Experimental
Protocols
The true value of 4-amino-1-benzylpiperidin-2-one lies in its role as a scaffold for generating

libraries of diverse molecules. Below are potential applications and associated protocols.

Application 1: Development of Novel Kinase Inhibitors
Rationale: The 4-amino group is an ideal anchor point for attaching moieties that can interact

with the hinge region of a kinase active site, a common strategy in kinase inhibitor design. The

piperidinone ring serves as a rigid core to orient other substituents toward solvent-exposed

regions or allosteric pockets, while the N-benzyl group can occupy hydrophobic pockets.

Protocol 3.1: Parallel Amide Library Synthesis

This protocol describes the synthesis of a 24-compound library using a 24-well plate format.
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Reagents

Reaction Purification & Analysis
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Carboxylic Acids

(Pre-weighed in plate)
Shake at RT

for 16h
Parallel SPE or

Preparative HPLC
LC-MS & NMR
for confirmation
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Caption: Workflow for parallel synthesis of an amide library.

Methodology:

Preparation: Pre-weigh a diverse set of 24 carboxylic acids (0.05 mmol each) into individual

wells of a 24-well reaction block.

Reagent Addition:

Prepare a stock solution of 4-amino-1-benzylpiperidin-2-one (0.055 mmol, 1.1 eq) in

dimethylformamide (DMF).

Prepare a stock solution of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) (0.06 mmol, 1.2 eq) in DMF. Causality: HATU is

a highly efficient peptide coupling reagent that minimizes side reactions and racemization.

Prepare a stock solution of N,N-Diisopropylethylamine (DIPEA) (0.15 mmol, 3.0 eq) in

DMF.

Reaction: To each well containing a carboxylic acid, add the HATU solution, followed by the

scaffold solution, and finally the DIPEA solution.

Incubation: Seal the reaction block and shake at room temperature for 16 hours.
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Workup & Purification:

Quench each reaction with water.

Extract the products using parallel liquid-liquid extraction with ethyl acetate.

Purify the crude products using parallel solid-phase extraction (SPE) or mass-directed

preparative HPLC.

Analysis: Confirm the identity and purity of each library member by LC-MS analysis.

Application 2: Probes for Central Nervous System (CNS)
Targets
Rationale: The N-benzylpiperidine motif is a well-established scaffold for agents targeting CNS

receptors, including opioid, muscarinic, and sigma receptors.[3] Derivatives of 4-amino-1-
benzylpiperidin-2-one can be synthesized to explore structure-activity relationships for

various GPCRs and ion channels.

Protocol 3.2: Radioligand Binding Assay for Receptor Affinity

This protocol provides a general method for screening a compound library against a specific

receptor target (e.g., the M₂ muscarinic receptor) to determine binding affinity (Kᵢ).

Methodology:

Membrane Preparation: Use commercially available cell membranes expressing the human

M₂ muscarinic receptor or prepare them from cultured cells.

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

Reaction Setup (96-well plate):

To each well, add 50 µL of assay buffer.

Add 25 µL of a specific radioligand (e.g., [³H]-N-methylscopolamine) at a concentration

near its Kₔ value.
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Add 25 µL of the test compound (from the synthesized library) at various concentrations

(e.g., from 1 nM to 10 µM).

For determining non-specific binding, add a high concentration of a known unlabeled

ligand (e.g., 10 µM atropine).

Add 100 µL of the membrane preparation (containing 10-20 µg of protein).

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a

cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound

radioligand.

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding for each compound concentration. Determine

the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using

non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff

equation.

Representative Screening Data
The following table illustrates hypothetical data from a primary screening cascade for a library

derived from the scaffold.

Compound ID
Primary Assay IC₅₀
(µM) [Kinase X]

Secondary Assay
EC₅₀ (µM) [Cell-
based]

Cytotoxicity CC₅₀
(µM) [HEK293 cells]

Scaffold-001 5.2 10.8 > 50

Scaffold-002 > 20 > 20 > 50

Scaffold-003 0.15 0.45 > 50

Scaffold-004 1.8 3.5 25.6
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Data is hypothetical and for illustrative purposes only. Compound Scaffold-003 would be

identified as a promising hit due to its potent activity and low cytotoxicity.

Conclusion
4-Amino-1-benzylpiperidin-2-one represents a high-potential, yet underexplored, building

block for medicinal chemistry. Its rigid core, combined with strategically placed functional

groups, provides an excellent starting point for the synthesis of diverse and novel compound

libraries. The protocols outlined in this guide offer a robust framework for researchers to

synthesize, derivatize, and evaluate new chemical entities based on this promising scaffold,

paving the way for the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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